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molecular formula C11H11NO B1391654 1-(3-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 74205-01-9

1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No. B1391654
M. Wt: 173.21 g/mol
InChI Key: JWIXNVXVQOIXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296745B2

Procedure details

To a mixture of 2-(3-methoxyphenyl)acetonitrile (100 mg, 0.679 mmol), 1,2-dibromoethane (88 μL, 1.02 mmol) and tetrabutylammonium bromide (50 mg, 0.16 mmol) in toluene (1.0 mL) was added an aqueous solution of sodium hydroxide (50%, 500 mg in 0.5 mL of water, 12.5 mmol) at room temperature. The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was diluted with ethyl acetate (2 mL) and washed with water (0.5 mL×2) and brine (0.5 mL). The organics were dried over magnesium sulfate, filtered, concentrated under reduced pressure and dried under high vacuum. The residue was purified via flash chromatography (0-60% ethyl acetate in heptanes) to afford 1-(3-methoxyphenyl)cyclopropanecarbonitrile as an oil (56 mg, 48%). 1H NMR (500 MHz, CDCl3) δ 1.38-1.44 (m, 2H), 1.69-1.76 (m, 2H), 3.83 (s, 3H), 6.74-6.96 (m, 3H), 7.22-7.31 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
88 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.Br[CH2:13][CH2:14]Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:10]#[N:11])[CH2:14][CH2:13]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Name
Quantity
88 μL
Type
reactant
Smiles
BrCCBr
Name
Quantity
50 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (0.5 mL×2) and brine (0.5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (0-60% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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